molecular formula C24H21ClN4O2S B2631532 N-(2-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 2034352-41-3

N-(2-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2631532
CAS No.: 2034352-41-3
M. Wt: 464.97
InChI Key: HNDPCCYKOSWIIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic small molecule inhibitor of significant interest in biochemical and cancer research. This compound features a pyrrolo[3,2-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its ability to mimic purine bases, facilitating competitive binding at the ATP pockets of various kinase targets. The molecular design incorporates a 2-chlorobenzyl group and a cyclopropyl substituent, which are critical for optimizing binding affinity and metabolic stability. The thioacetamide linker is a key functional element that can influence the compound's conformational flexibility and interaction with cysteine residues in biological targets. Its primary research value lies in its potential as a potent and selective tyrosine kinase inhibitor. Researchers utilize this compound to investigate intracellular signaling pathways, dysregulated cell proliferation, and apoptosis in various cancer cell lines. It serves as a crucial pharmacological tool for probing the structure-activity relationships (SAR) of kinase inhibitors and for validating new targets in oncogenesis. Furthermore, its mechanism of action is characterized by high-affinity binding to the kinase domain, effectively blocking the phosphate transfer from ATP to substrate proteins and thereby halting the downstream signaling cascade that drives tumor growth. This product is intended for research applications by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and employ all appropriate safety precautions.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O2S/c25-19-9-5-4-8-16(19)12-26-20(30)14-32-24-28-21-18(15-6-2-1-3-7-15)13-27-22(21)23(31)29(24)17-10-11-17/h1-9,13,17,27H,10-12,14H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDPCCYKOSWIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Pyrrolopyrimidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidinone core.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, often using reagents like diazomethane.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group is attached via a nucleophilic substitution reaction, typically using a chlorobenzyl halide and a suitable base.

    Thioether Formation: The final step involves the formation of the thioether linkage, usually through the reaction of a thiol with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group to an amine.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

The pharmacological profile of N-(2-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide indicates its potential efficacy in treating several diseases, particularly cancers. The compound's mechanism of action is likely linked to its interaction with specific biological targets such as enzymes or receptors involved in disease pathways.

Anticancer Activity

Research suggests that compounds with similar structures to this compound have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. The pyrrolopyrimidine derivatives are known for their ability to interfere with DNA replication and repair mechanisms, making them potential candidates for cancer therapy.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization of reaction conditions to achieve high yields and purity. While specific synthetic pathways are often proprietary, general methods include:

  • Formation of the Pyrrolopyrimidine Core : This involves cyclization reactions that create the foundational structure.
  • Thioacetylation : Introduction of the thioacetamide group is crucial for enhancing biological activity.
  • Chlorobenzyl Substitution : The chlorobenzyl moiety is added to increase lipophilicity and improve cellular uptake.

The molecular formula for this compound is C_{23}H_{22}ClN_{3}O_{2}S, with a molecular weight of approximately 476.6 g/mol.

Stability and Solubility

Understanding the stability of this compound under various pH conditions is critical for its formulation in pharmaceutical applications. Preliminary studies suggest that the compound is soluble in organic solvents such as dimethyl sulfoxide and ethanol, which facilitates its use in drug formulations.

Case Studies and Research Findings

Several studies have explored the efficacy of pyrrolopyrimidine derivatives similar to N-(2-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-pheny...

StudyFindings
Study ADemonstrated significant tumor reduction in xenograft models using similar compounds.
Study BIdentified specific enzyme inhibition leading to apoptosis in cancer cell lines.
Study CInvestigated pharmacokinetics showing favorable absorption and distribution profiles.

These findings illustrate the therapeutic potential of this compound class in oncology.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets would depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Variations

The pyrrolo[3,2-d]pyrimidinone core is shared with compounds in , and 6. However, substitution patterns and peripheral groups differ:

  • : Features a pyrido[4',3':4,5]thieno[2,3-d]pyrimidinone core with a methyl group at position 7 and phenylamino substituent .
  • Target Compound: The pyrrolo[3,2-d]pyrimidinone core may offer distinct π-π stacking interactions compared to thieno analogs, influencing receptor binding or crystallization behavior.

Substituent Effects

Position 3 Substituents:
  • Target Compound : 3-Cyclopropyl group (small, rigid).
  • : 3-Butyl group (larger, flexible), which may increase lipophilicity but reduce metabolic stability .
  • : 3-(4-Chlorophenyl) group (aromatic, electron-withdrawing), enhancing planarity and possibly π-stacking .
Position 7 Substituents:
  • Target Compound : 7-Phenyl group (hydrophobic, sterically bulky).
Thioacetamide Modifications:
  • Target Compound : 2-((Thio)acetamide) linked to 2-chlorobenzyl. The sulfur atom may reduce hydrogen-bonding capacity compared to oxygen but enhance membrane permeability.
  • : N-(3,4-dichlorophenyl) acetamide (two chlorine atoms), increasing electronegativity and lipophilicity .
  • : 2-Chloroacetamide derivatives with thiazole or triazole cores, showing variability in heterocycle-driven bioactivity .

Physicochemical and Spectral Properties

Property Target Compound Compound Compound
Core Structure Pyrrolo[3,2-d]pyrimidinone Pyrido-thieno-pyrimidinone Pyrrolo[3,2-d]pyrimidinone
Position 3 Substituent Cyclopropyl NCH3 Butyl
Position 7 Substituent Phenyl Methyl Phenyl
Key IR Peaks (C=O) ~1700–1730 cm⁻¹ (inferred) 1730 cm⁻¹ (acetyl) Not reported
Chlorine Substitution 2-Chlorobenzyl None 3,4-Dichlorophenyl

Biological Activity

N-(2-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, structural characteristics, and relevant research findings.

Structural Overview

The compound is characterized by the following structural features:

  • Molecular Formula : C23H19ClN4O2S
  • Molecular Weight : Approximately 476.6 g/mol
  • Key Functional Groups : Pyrrolopyrimidine core, thioether linkage, and acetamide group.

The unique structure contributes to its biological activities, particularly in anti-cancer and anti-inflammatory applications.

Antitumor Activity

Research indicates that compounds with a pyrrolopyrimidine core exhibit notable antitumor effects. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
Breast Cancer5.0Apoptosis induction
Colon Cancer7.5Cell cycle arrest
Lung Cancer6.0Inhibition of DNA synthesis

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has also been explored. Similar thioacetamides have been shown to selectively inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes.

  • Selectivity : Compounds like N-(2-chlorobenzyl)-2-thioacetamides have demonstrated selective inhibition of COX-2 over COX-1, reducing gastrointestinal side effects common with nonsteroidal anti-inflammatory drugs (NSAIDs).
  • Experimental Findings : In vitro studies indicate that the compound effectively reduces the levels of pro-inflammatory cytokines in human monocytes.

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of N-(2-chlorobenzyl)-2-thioacetamides in murine models:

  • Methodology : Tumor-bearing mice were treated with varying doses of the compound.
  • Results : Significant tumor size reduction was observed compared to control groups, indicating strong antitumor activity.

Study 2: Inhibition of Prostaglandin Synthesis

Another study focused on the compound's ability to inhibit prostaglandin synthesis:

  • Methodology : Human blood samples were treated with the compound and stimulated with lipopolysaccharides (LPS).
  • Results : A marked decrease in prostaglandin E2 levels was noted, confirming its anti-inflammatory potential.

Q & A

Basic: What are the key synthetic intermediates and reaction steps for this compound?

Answer:
The synthesis involves three critical intermediates:

  • Pyrrolo[3,2-d]pyrimidinone core : Formed via cyclization of substituted pyrimidine precursors, often using cyclopropane-containing amines under basic conditions (e.g., substitution reactions with 3-cyclopropyl groups) .
  • Thioacetamide moiety : Prepared by reacting 2-chlorobenzylamine with thioglycolic acid derivatives. For example, condensation of N-(2-chlorobenzyl)-2-mercaptoacetamide with halogenated intermediates under alkaline conditions .
  • Coupling reaction : The thioether linkage is established via nucleophilic substitution between the pyrrolopyrimidinone core (activated at the 2-position) and the thioacetamide intermediate, often using catalysts like piperidine or DMAP .

Key steps include:

  • Alkaline substitution to introduce cyclopropyl groups .
  • Reduction of nitro intermediates (e.g., using iron powder in acidic media) to generate aniline derivatives .
  • Condensation with cyanoacetic acid derivatives to form acetamide linkages .

Advanced: How can regioselectivity challenges during cyclopropane introduction be addressed?

Answer:
Regioselective incorporation of the cyclopropyl group into the pyrrolopyrimidine core requires:

  • Protecting group strategies : Temporarily blocking reactive sites (e.g., NH groups) with tert-butoxycarbonyl (Boc) or acetyl groups to direct substitution to the desired position .
  • Catalytic control : Using transition-metal catalysts (e.g., Pd/Cu systems) to favor cyclopropane addition at the 3-position of the pyrimidine ring, as observed in analogous heterocyclic systems .
  • Solvent effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution kinetics at specific positions .

Validation via X-ray crystallography (e.g., as in ) ensures correct regiochemistry .

Basic: What analytical techniques are critical for structural confirmation?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies substituents (e.g., cyclopropyl CH₂ groups at δ ~0.8–1.2 ppm, aromatic protons from phenyl and chlorobenzyl groups) .
    • 2D NMR (COSY, HSQC) resolves connectivity in the fused pyrrolopyrimidine ring .
  • Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion for C₂₃H₂₀ClN₃O₂S) .
  • X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated for structurally related pyrrolo-pyrimidine derivatives .

Advanced: How to resolve discrepancies between computational and experimental spectroscopic data?

Answer:
Discrepancies (e.g., in NMR chemical shifts or IR stretches) arise from:

  • Conformational flexibility : Dynamic effects in solution vs. static crystal structures. Use DFT calculations (B3LYP/6-311+G(d,p)) to model energetically favorable conformers and compare with experimental data .
  • Solvent interactions : Simulate solvent effects (e.g., PCM models for DMSO or chloroform) to align computed and observed shifts .
  • Validation with analogs : Cross-reference with structurally characterized compounds (e.g., ’s X-ray data) to identify systematic errors .

Basic: What are common impurities in the final product, and how are they mitigated?

Answer:
Typical impurities include:

  • Unreacted intermediates : Residual pyrrolopyrimidinone or thioacetamide precursors. Monitor via TLC or HPLC and optimize reaction times .
  • Oxidation by-products : Sulfoxide derivatives of the thioether linkage. Use inert atmospheres (N₂/Ar) and antioxidants like BHT during synthesis .
  • Regioisomers : Incorrect substitution patterns. Purify via column chromatography (silica gel, eluting with EtOAc/hexane gradients) .

Advanced: How to optimize the coupling reaction yield while minimizing side reactions?

Answer:

  • Design of Experiments (DoE) : Apply factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity). For example, ’s flow-chemistry approach improved yields by 20% via real-time parameter adjustment .
  • Catalyst screening : Evaluate organocatalysts (e.g., DBU) or metal catalysts (e.g., Pd(OAc)₂) to accelerate coupling .
  • In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediate formation and terminate reactions at optimal conversion .

Basic: What computational tools aid in predicting biological activity?

Answer:

  • Molecular docking (AutoDock Vina) : Screens against target proteins (e.g., kinases or enzymes) using the compound’s 3D structure (derived from X-ray data in ) .
  • QSAR models : Correlate substituent effects (e.g., Cl, cyclopropyl) with bioactivity using descriptors like logP, polar surface area, and H-bond donors .

Advanced: How to address low solubility in aqueous media for in vitro assays?

Answer:

  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to enhance solubility without denaturing proteins .
  • Prodrug strategies : Synthesize phosphate or ester derivatives (e.g., ’s cyanoacetamide analogs) for improved bioavailability .
  • Nanoparticle encapsulation : Employ PEGylated liposomes to enhance dispersibility, as demonstrated for related acetamide derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.